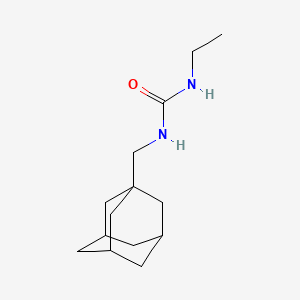

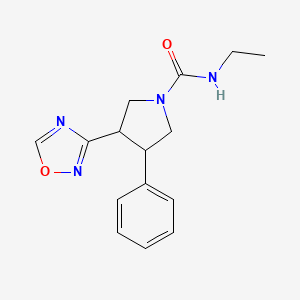

![molecular formula C23H18N4OS2 B2489712 N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzo[d]thiazole-2-carboxamide CAS No. 895423-35-5](/img/structure/B2489712.png)

N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzo[d]thiazole-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzo[d]thiazole-2-carboxamide" belongs to a class of substances that often exhibit significant biological activities. Compounds with benzothiazole and pyridine moieties have been explored for various pharmacological effects, including anticancer, antibacterial, and antifungal activities.

Synthesis Analysis

The synthesis of benzothiazole derivatives typically involves cyclization reactions and coupling strategies involving key intermediates like substituted thioureas or halogenated precursors. For example, N-cyclopropyl-2,4-difluoro-5-((2-(pyridin-2-ylamino)thiazol-5-ylmethyl)amino)benzamide, a closely related compound, demonstrates the complexity and specificity of synthesis routes employed for such molecules, highlighting the importance of precise functional group manipulation for desired activity (Borzilleri et al., 2006).

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is characterized by the presence of benzothiazole and pyridine rings, which are crucial for their biological activity. X-ray diffraction and DFT studies provide insights into the compound's stability, crystallinity, and intermolecular interactions, which are essential for understanding its reactivity and potential binding mechanisms with biological targets (Dani et al., 2013).

Chemical Reactions and Properties

Benzothiazole derivatives undergo various chemical reactions, including cyclization, N-alkylation, and condensation, which are pivotal in synthesizing targeted molecules with enhanced pharmacological profiles. The reactivity of such compounds is significantly influenced by their functional groups, which can be strategically modified to improve their biological efficacy and selectivity (Saeed et al., 2020).

Wissenschaftliche Forschungsanwendungen

Antibacterial and Antimicrobial Properties

Researchers have synthesized various analogs related to N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzo[d]thiazole-2-carboxamide and investigated their antibacterial and antimicrobial properties. For instance, a study conducted by Palkar et al. (2017) designed and synthesized a novel class of compounds with the benzo[d]thiazolyl structure showing promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis. The compounds exhibited this activity at non-cytotoxic concentrations and were also assessed for cytotoxic activity against mammalian cell lines, indicating their potential as antibacterial agents Palkar et al., 2017. Similarly, Gouda et al. (2010) synthesized new thiazole and pyrazole derivatives based on the tetrahydrobenzothiophene moiety, demonstrating promising antimicrobial activities, hinting at the scope of benzo[d]thiazole derivatives in antimicrobial research Gouda et al., 2010.

Cancer Research and Cytotoxicity

Compounds related to N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzo[d]thiazole-2-carboxamide have also been studied for their potential in cancer research. Khalifa et al. (2015) synthesized novel heterocyclic aryl monoazo organic compounds, including derivatives of benzo[d]thiazole, and applied them for dyeing polyester fabrics. Interestingly, these compounds exhibited not only high efficiency in their primary application but also showed significant in vitro screening results for antioxidant activity, antitumor activity against Ehrlich ascites carcinoma cell lines, and antimicrobial activity against various pathogenic bacteria and fungi Khalifa et al., 2015. Furthermore, Zhang et al. (2017) designed a series of benzo[d]thiazole-2-carboxamide derivatives as potential EGFR inhibitors. These compounds displayed moderate to excellent potency against cancer cell lines, suggesting their potential as cancer therapeutics Zhang et al., 2017.

Vascular Endothelial Growth Factor Inhibition

Borzilleri et al. (2006) identified substituted 3-((2-(pyridin-2-ylamino)thiazol-5-ylmethyl)amino)benzamides as potent and selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase activity. These aminothiazole-based analogues demonstrated not only excellent kinase selectivity and favorable pharmacokinetic properties but also robust in vivo efficacy in human lung and colon carcinoma xenograft models Borzilleri et al., 2006.

Eigenschaften

IUPAC Name |

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)-1,3-benzothiazole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N4OS2/c1-14-10-15(2)20-18(11-14)26-23(30-20)27(13-16-6-5-9-24-12-16)22(28)21-25-17-7-3-4-8-19(17)29-21/h3-12H,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMAFMHZKCZSSPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)N=C(S2)N(CC3=CN=CC=C3)C(=O)C4=NC5=CC=CC=C5S4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzo[d]thiazole-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

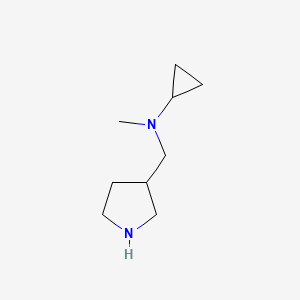

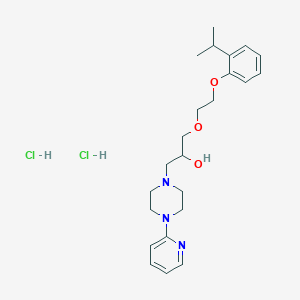

![1,3-Dimethyl-2,4-dioxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2489629.png)

![3-(Adamantan-1-ylsulfanyl)-[1,2,4]thiadiazol-5-ylamine](/img/structure/B2489631.png)

![2-[(2,4-Difluorophenyl)sulfonyl]-1-(4-ethoxyphenyl)ethanone](/img/structure/B2489633.png)

![4-{[(5-Amino-1,3,4-thiadiazol-2-yl)thio]methyl}benzoic acid](/img/structure/B2489634.png)

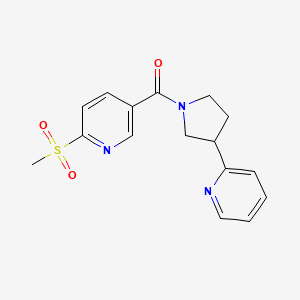

![2-(2-(4-(2-(2,4-dichlorophenoxy)acetyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2489641.png)

![N-(3,5-dimethylphenyl)-2-(2,5-dioxo-4-(p-tolyl)-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)acetamide](/img/structure/B2489647.png)

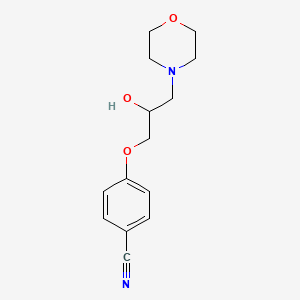

![4-[(2-Piperidino-1,3-thiazol-5-yl)methyl]morpholine](/img/structure/B2489650.png)

![(3-Aminothieno[2,3-b]pyridin-2-yl)(phenyl)methanone](/img/structure/B2489651.png)